

An In-depth Technical Guide to Arteannuic Alcohol: Chemical Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arteannuic alcohol

Cat. No.: B15554150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuic alcohol, a sesquiterpenoid of the cadinane class, is a pivotal biosynthetic intermediate in the production of the potent antimalarial drug, artemisinin, within the medicinal plant *Artemisia annua*. As a precursor to artemisinin and other related bioactive compounds, a thorough understanding of its chemical structure, physicochemical properties, and biosynthetic pathway is crucial for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of **arteannuic alcohol**, including its chemical identity, quantifiable properties, biosynthetic origins, and general experimental protocols for its extraction and analysis.

Chemical Structure and Identification

Arteannuic alcohol, also known as amorpha-4,11-dien-12-ol, possesses a complex carbobicyclic structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Nomenclature for **Arteannuic Alcohol**

Identifier	Value
IUPAC Name	2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol[1][2]
Chemical Formula	C ₁₅ H ₂₄ O[3][4][5][6][7]
Molecular Weight	220.35 g/mol [3][4][8]
CAS Number	125184-95-4[4][5][6]
Synonyms	Artemisinic alcohol, trans-Arteannuic alcohol, Amorpha-4,11-dien-12-ol[4][5][6]

Physicochemical Properties

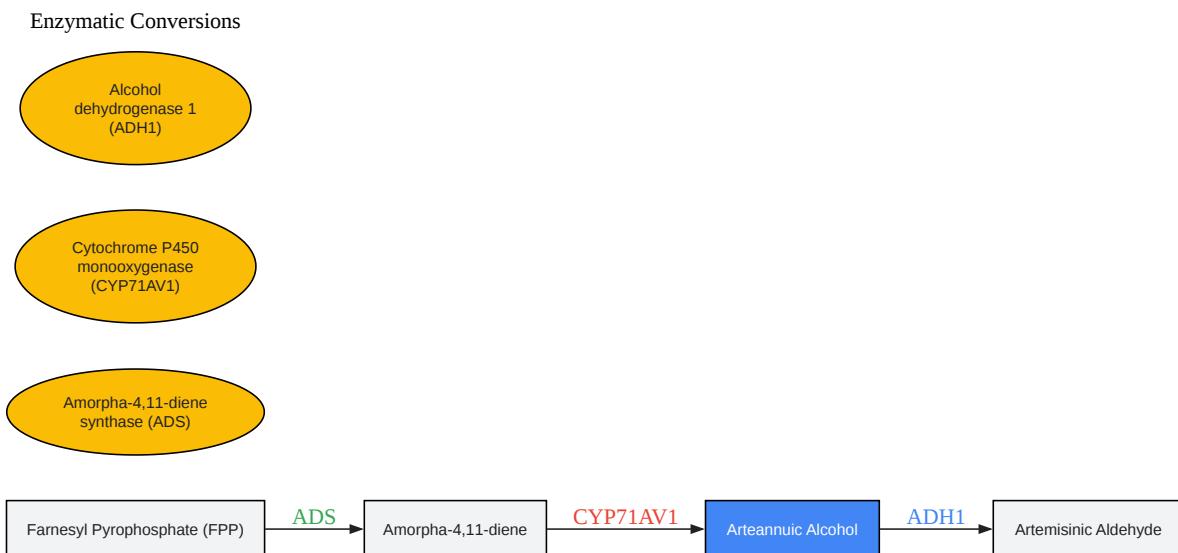

The physicochemical properties of **arteannuic alcohol** are essential for its extraction, purification, and formulation. While experimentally determined data for some properties are limited, computational models provide valuable estimates.

Table 2: Physical and Chemical Properties of **Arteannuic Alcohol**

Property	Value	Source
Appearance	Colorless to pale yellow liquid/oil	[3]
Solubility	Moderately soluble in organic solvents; limited solubility in water	[3]
Boiling Point	Not experimentally determined	-
Melting Point	Not experimentally determined	-
XLogP3	3.8	Computed by XLogP3[4][8]
Hydrogen Bond Donor Count	1	Computed by Cactvs[4][8]
Hydrogen Bond Acceptor Count	1	Computed by Cactvs[4][8]
Rotatable Bond Count	2	Computed by Cactvs[4][8]
Exact Mass	220.182715385 Da	Computed by PubChem[4][8]
Topological Polar Surface Area	20.2 Å ²	Computed by Cactvs[4][8]
Kovats Retention Index (Semi-standard non-polar)	1761	NIST Mass Spectrometry Data Center[8]
Kovats Retention Index (Standard polar)	2513	NIST Mass Spectrometry Data Center[8]

Biosynthesis of Arteannuic Alcohol

Arteannuic alcohol is a key intermediate in the biosynthesis of artemisinin, originating from the isoprenoid pathway. The process begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic transformations primarily occurring in the glandular trichomes of *Artemisia annua*.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **arteannuic alcohol** from farnesyl pyrophosphate.

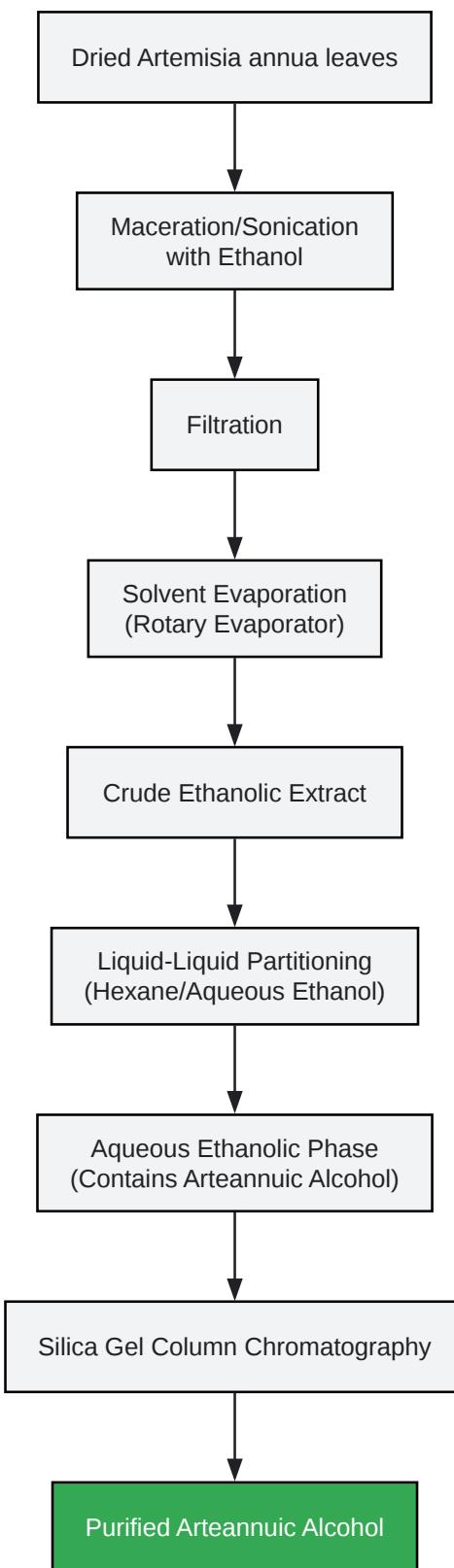
The biosynthesis commences with the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). Subsequently, the cytochrome P450 monooxygenase, CYP71AV1, in conjunction with a cytochrome P450 reductase (CPR), hydroxylates amorpha-4,11-diene to yield **arteannuic alcohol**.^{[1][6][7]} **Arteannuic alcohol** is then oxidized to artemisinic aldehyde by alcohol dehydrogenase 1 (ADH1).^{[1][2]}

Experimental Protocols

Extraction of Arteannuic Alcohol from *Artemisia annua*

The following is a generalized protocol for the extraction of **arteannuic alcohol** and other sesquiterpenoids from the dried leaves of *Artemisia annua*. The choice of solvent and

extraction method can significantly influence the yield and purity of the extract.


Materials:

- Dried and powdered leaves of *Artemisia annua*
- Ethanol (95-100%)
- Hexane
- Ethyl acetate
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Chromatography columns (e.g., silica gel)
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- Maceration: Suspend the powdered leaves in ethanol at a solid-to-solvent ratio of 1:10 (w/v).
- Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to reduce extraction time.
- Filtration: Filter the mixture to separate the extract from the plant material. Wash the residue with a small volume of ethanol to ensure complete recovery.
- Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
- Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of ethanol and water and partition it against a nonpolar solvent like hexane to remove nonpolar impurities such as waxes and chlorophyll.

- Chromatographic Purification: Subject the partitioned extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. Monitor the fractions by TLC to identify and isolate **arteannuic alcohol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and purification of **arteannuic alcohol**.

Characterization of Arteannuic Alcohol

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detector at approximately 210-220 nm or an Evaporative Light Scattering Detector (ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A nonpolar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A suitable temperature gradient to separate sesquiterpenoids.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Expected m/z fragments: Analysis of the mass spectrum would reveal characteristic fragmentation patterns for the amorpha-4,11-diene skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl_3).
- The spectra would show characteristic signals for the olefinic protons, the hydroxymethyl group, and the complex aliphatic region of the bicyclic system.

Biological Activities and Signaling Pathways

While the biological activities of artemisinin are extensively documented, research specifically on **arteannuic alcohol** is less abundant. However, extracts of *Artemisia annua* containing **arteannuic alcohol** have demonstrated various biological effects.

Anti-inflammatory and Antimicrobial Properties:

- Ethanolic extracts of *Artemisia annua*, which contain **arteannuic alcohol**, have shown anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways.^[4]
- These extracts have also exhibited antimicrobial activity against a range of pathogenic bacteria.^{[1][7]} The antibacterial effect is suggested to be, in part, due to the presence of arteannuic acid, ketone, and alcohol.

It is important to note that these activities are attributed to the entire extract, and the specific contribution of **arteannuic alcohol** needs to be further elucidated through studies on the isolated compound. There is currently a lack of detailed information on specific signaling pathways directly modulated by pure **arteannuic alcohol**.

Conclusion

Arteannuic alcohol is a chemically significant natural product, serving as a direct precursor to the invaluable antimalarial compound, artemisinin. Its chemical structure and properties have been well-characterized, and its biosynthetic pathway is largely understood. While detailed experimental protocols and in-depth biological studies on the isolated compound are still emerging, the information presented in this guide provides a solid foundation for researchers and professionals working in the fields of natural product chemistry, metabolic engineering, and drug discovery. Further investigation into the specific biological activities of **arteannuic alcohol** may reveal novel therapeutic applications beyond its role as a biosynthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of artemisinin on chronic alcohol induced-liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Analysis and Anti-Inflammatory Activity of Different Ethanolic Phyto-Extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Arteannuic Alcohol: Chemical Structure, Properties, and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554150#chemical-structure-and-properties-of-arteannuic-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com